molecular formula C26H28N2O4 B5294880 1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid

1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid

Cat. No.: B5294880
M. Wt: 432.5 g/mol
InChI Key: CGCLFZYRWMWMJJ-HCUGZAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the following steps:

    Formation of Naphthalen-1-ylmethyl Intermediate: This step involves the reaction of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

    Piperazine Ring Formation: The naphthalen-1-ylmethyl intermediate is then reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Phenylprop-2-enyl Group Addition: The final step involves the addition of the phenylprop-2-enyl group to the piperazine derivative, typically through a coupling reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products Formed

    Oxidation: Corresponding naphthalene oxides and phenylprop-2-enyl oxides.

    Reduction: Reduced forms of the naphthalene and phenylprop-2-enyl groups.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperazine: Similar structure but lacks the phenylprop-2-enyl group.

    1-(Naphthalen-1-ylmethyl)-4-phenylpiperazine: Similar structure but lacks the prop-2-enyl group.

Uniqueness

1-(Naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the naphthalene and phenylprop-2-enyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2.C2H2O4/c1-2-8-21(9-3-1)10-7-15-25-16-18-26(19-17-25)20-23-13-6-12-22-11-4-5-14-24(22)23;3-1(4)2(5)6/h1-14H,15-20H2;(H,3,4)(H,5,6)/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCLFZYRWMWMJJ-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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